Benzothiazepine analog 5
Description
Structure
2D Structure
Properties
Molecular Formula |
C21H17NO3 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
[6-(4-methylphenyl)pyrrolo[2,1-d][1,5]benzoxazepin-7-yl] acetate |
InChI |
InChI=1S/C21H17NO3/c1-14-9-11-16(12-10-14)20-21(24-15(2)23)18-7-5-13-22(18)17-6-3-4-8-19(17)25-20/h3-13H,1-2H3 |
InChI Key |
SJEIIHOXPXOSSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CN3C4=CC=CC=C4O2)OC(=O)C |
Origin of Product |
United States |
Structure Activity Relationship Sar and Structure Target Relationship Str Studies of Benzothiazepine Analog 5
Impact of Substituent Modifications on Biological Activity Profilesderpharmachemica.comijirset.comnih.govjst.go.jp
The biological activity of benzothiazepine (B8601423) derivatives is highly dependent on the nature and position of substituents on the core heterocyclic system and its appended aryl rings. derpharmachemica.comnih.gov Modifications can drastically alter potency, selectivity, and even the primary mode of action. For instance, the introduction of different functional groups can enhance activity against various targets, from enzymes to ion channels. researchgate.netrsc.org Research has shown that even subtle changes, such as the addition of a methyl group or the strategic placement of a halogen, can lead to significant variations in biological effect. jst.go.jpacs.org
The substitution pattern on the aromatic rings of benzothiazepine analogs is a critical determinant of their biological activity. Halogenation, in particular, has been a widely explored strategy for modulating potency and selectivity.
Halogen atoms, especially fluorine and chlorine, have been shown to enhance the antimicrobial and anticancer activities of 1,5-benzothiazepine (B1259763) derivatives. chemrevlett.commdpi.com In some series, a halogenated phenyl group at the second position of the benzothiazepine ring was found to significantly improve cytotoxic activity against cancer cell lines like Hep G-2 and DU-145. researchgate.netmdpi.com The electron-withdrawing nature of halogens can activate the ring system, contributing to this enhanced activity. mdpi.com For example, a chloro-substituted derivative demonstrated the highest anti-inflammatory activity in one study, comparable to the standard drug diclofenac. ijirset.com Similarly, fluorinated compounds have shown potent antifungal activity. derpharmachemica.com
Other aromatic substituents also play a crucial role. Electron-donating groups, such as methoxy (B1213986) (-OCH3), can also enhance biological effects. In a study of tyrosinase inhibitors, a methoxy group at the para position of the phenyl ring (ring B) enhanced inhibitory potency. acs.org The presence of a 2-thienyl group has also been noted as beneficial for enhancing activity. researchgate.netugent.be The collective findings indicate that both electron-withdrawing and electron-donating substituents can positively influence the biological profile, depending on their position and the specific biological target. chemrevlett.com
Table 1: Impact of Aromatic Substituents on Benzothiazepine Analog Activity
| Substituent Type | Position | Effect on Activity | Example Biological Activity | Citation |
| Halogen (Cl, F) | 2-phenyl ring | Significant Improvement | Anticancer, Antimicrobial | chemrevlett.commdpi.com |
| Halogen (Cl) | Fused benzene (B151609) ring | Potent Vasodilation | Cerebral Vasodilating | researchgate.net |
| Halogen (Cl) | Phenyl substituent | Significant Activity | Antimicrobial | chemrevlett.com |
| Methoxy (-OCH3) | para-position of phenyl ring B | Enhanced Potency | Tyrosinase Inhibition | acs.org |
| Methoxy (-OCH3) | Phenyl ring | Potent Inhibition | BChE Inhibition, α-glucosidase Inhibition | chemrevlett.com |
| Electron-withdrawing groups | Aromatic ring | Stronger Inhibition | Thrombin Inhibition | chemrevlett.com |
| Electron-donating groups | Phenyl ring B | Improved Activity | α-glucosidase Inhibition | nih.gov |
| 2-Thienyl group | Heterocyclic substituent | Enhanced Activity | General Bioactivity | researchgate.netugent.be |
The position of substituents on the benzothiazepine framework is as important as their chemical nature. nih.govacs.org SAR studies have revealed that specific locations on the benzothiazepine ring system and its phenyl attachments are key for interaction with biological targets.
For coronary vasodilating effects similar to diltiazem (B1670644), key structural features include a 2-(4-methoxyphenyl) group, a 3-acyloxy or alkyloxy group, and a 5-dimethylaminoethyl moiety. jst.go.jp The activity of these derivatives was also found to be stereospecific. jst.go.jp In another series, the introduction of substituents such as methyl, ethyl, benzyl, or methoxy at the C-8 position of diltiazem analogs increased antihypertensive activity and prolonged the duration of action. jst.go.jp
The phenyl ring attached to the benzothiazepine core (often designated as ring B) is a frequent site for modification. The type and position of substituents on this ring significantly impact the compound's activity. acs.org For instance, para-position substituents on the phenyl ring have been associated with notable antibacterial activity. chemrevlett.com In a series of tyrosinase inhibitors, a dimethoxy substitution at the 3,4-positions of the phenyl ring B resulted in a compound with excellent inhibitory activity. acs.org Conversely, compounds with heterocyclic ring substituents at the C-4 position of the benzothiazepine system have displayed notable antifungal activity. derpharmachemica.comderpharmachemica.com
Table 2: Influence of Substituent Position on Benzothiazepine Analog Activity
| Position | Substituent/Moiety | Effect on Activity | Example Biological Activity | Citation |
| C-2 | Halogenated phenyl | Significantly improved activity | Anticancer | researchgate.netmdpi.com |
| C-2 | 4-Methoxyphenyl | Important for activity | Coronary Vasodilation | jst.go.jp |
| C-3 | Acyloxy or alkyloxy | Important for activity | Coronary Vasodilation | jst.go.jp |
| C-4 | Heterocyclic rings | Notable activity | Antifungal | derpharmachemica.comderpharmachemica.com |
| C-5 | Dimethylaminoethyl | Important for activity | Coronary Vasodilation | jst.go.jp |
| C-8 | Methyl, ethyl, benzyl, methoxy | Increased potency and duration | Antihypertensive | jst.go.jp |
| Phenyl Ring B (para-position) | Various substituents | Notable activity | Antibacterial | chemrevlett.com |
| Phenyl Ring B (para-position) | Methoxy group | Enhanced potency | Tyrosinase Inhibition | acs.org |
Ligand Efficiency and Pharmacophore Analysis for the Benzothiazepine Analog Seriesderpharmachemica.comnih.gov
Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of functional groups required for biological activity. derpharmachemica.comresearchgate.net For the benzothiazepine series, pharmacophore models have been developed to understand the key structural features that govern their interaction with various biological targets, such as the translocator protein (TSPO) and viral neuraminidase. japsonline.comresearchgate.net A typical pharmacophore model for a benzothiazepine ligand might include features like the centroid of an aromatic ring, a hydrogen bond donor, and hydrophobic centers. japsonline.comresearchgate.net
Ligand efficiency (LE) is a metric used in drug discovery to evaluate how effectively a compound binds to its target, considering its size (number of heavy atoms). psu.edu It helps in optimizing lead compounds by focusing on increasing binding affinity without disproportionately increasing molecular weight. For some benzodiazepine (B76468) analogs, which share structural similarities, high ligand efficiency and strong molecular interactions with protein targets have been demonstrated. covenantuniversity.edu.ng Analysis of benzothiazepine derivatives has also involved assessing their drug-likeness and ADME (absorption, distribution, metabolism, and excretion) properties to gain insight into their pharmacokinetic profiles. nih.govresearchgate.net These computational approaches, including QSAR (Quantitative Structure-Activity Relationship) studies, help to rationalize the observed biological data and guide the design of new, more potent, and selective analogs. nih.govnih.gov
Conformational Analysis and Intermolecular Interactions within the Benzothiazepine Skeletonjlu.edu.cn
Nuclear Magnetic Resonance (NMR) spectroscopy and computational molecular orbital methods have been used to study the conformations of benzothiazepine analogs. nih.gov These studies have revealed that biologically active compounds often exist in specific low-energy conformations. For instance, the rotational angle of the 2-phenyl ring relative to the benzothiazine core was found to correlate well with Ca2+ antagonistic activity. nih.gov
Intermolecular interactions between the benzothiazepine ligand and its biological target are fundamental to its mechanism of action. nih.gov These interactions can include hydrogen bonds, hydrophobic contacts, and π-π stacking. nih.govresearchgate.net For example, docking studies have shown that the hydroxyl group on a phenyl ring can form intramolecular hydrogen bonds with the nitrogen atom of the thiazepine ring, creating a stable, pseudo-aromatic ring structure that influences binding. mdpi.comresearchgate.net The analysis of crystal structures has further elucidated the importance of various noncovalent interactions, such as C-H···O and π-π stacking, in stabilizing the molecular packing and influencing the physicochemical properties of these compounds. nih.govresearchgate.net Understanding these conformational preferences and intermolecular forces is essential for the rational design of new benzothiazepine-based therapeutic agents. mdpi.compeerscientist.com
Molecular Mechanisms and Target Identification for Benzothiazepine Analog 5
Enzyme Inhibition Studies
Alpha-Glucosidase Inhibition Kinetics and Mechanism of Action
A series of 2,3-dihydro-1,5-benzothiazepine derivatives have demonstrated significant inhibitory activity against the α-glucosidase enzyme, an important target in the management of type 2 diabetes. nih.govacs.orgnih.gov These compounds, designated 1B–14B, exhibited in vitro inhibitory potentials with IC₅₀ values ranging from 2.62 ± 0.16 to 10.11 ± 0.32 μM, proving to be more potent than the standard drug acarbose (B1664774) (IC₅₀ = 37.38 ± 1.37 μM). nih.govnih.gov
Kinetic analysis of the most active derivatives, 2B and 3B, revealed a competitive mode of inhibition against α-glucosidase. nih.govacs.org This indicates that these benzothiazepine (B8601423) analogs bind to the active site of the enzyme, directly competing with the substrate. Molecular docking studies further elucidated these interactions, showing that the compounds bind to various sites within the α-glucosidase enzyme (PDB ID: 3AJ7). nih.govnih.gov The strong correlation between the chemical structures of these analogs and their inhibitory activities, as demonstrated by quantitative structure-activity relationship (QSAR) studies, underscores their potential as lead compounds for developing new anti-hyperglycemic agents. nih.govacs.org
Table 1: α-Glucosidase Inhibitory Activity of Benzothiazepine Derivatives
| Compound | IC₅₀ (μM) vs. α-Glucosidase |
|---|---|
| Derivative 2B | 2.62 ± 0.30 |
| Derivative 11B | 10.11 ± 0.84 |
| Derivatives 6B & 7B | 3.63 ± 0.36 & 3.96 ± 0.42 |
| Acarbose (Standard) | 37.38 ± 1.37 |
Data sourced from in vitro studies on a series of 2,3-dihydro-1,5-benzothiazepine derivatives. nih.gov
Tyrosinase Inhibition Mechanisms (e.g., mixed-type inhibition)
Derivatives of 2,3-dihydro-1,5-benzothiazepine have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govacs.orgnih.gov A study of fourteen analogues (1-14) showed a range of IC₅₀ values from 1.21 to 70.65 μM, with several compounds demonstrating greater potency than the reference standard, kojic acid (IC₅₀ = 16.69 μM). nih.govacs.orgnih.gov
Notably, compound 2, identified as 2-(3,4-dimethoxyphenyl)-4-(p-tolyl)-2,3-dihydrobenzo[b] nih.govnih.govthiazepine, exhibited excellent tyrosinase inhibition with an IC₅₀ of 1.21 μM. nih.govacs.orgnih.gov Kinetic analysis of this compound revealed a mixed-type inhibition mechanism, with a Ki value of 1.01 μM. nih.govnih.govresearchgate.net This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. Molecular modeling studies using the tyrosinase protein (PDB ID: 2Y9X) have helped to understand the binding modes of these benzothiazepine analogs. nih.govnih.gov
Table 2: Tyrosinase Inhibitory Activity of Benzothiazepine Analogs
| Compound | IC₅₀ (μM) vs. Tyrosinase | Inhibition Type | Ki (μM) |
|---|---|---|---|
| Analog 2 | 1.21 | Mixed-type | 1.01 |
| Analog 3 | 10.42 | - | - |
| Analog 4 | 13.24 | - | - |
| Analog 6 | 12.27 | - | - |
| Analog 13 | 1.34 | - | - |
| Kojic Acid (Standard) | 16.69 | - | - |
Data derived from in vitro and in silico studies on 2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine (B12011759) derivatives. nih.govacs.orgnih.gov
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
Certain novel 1,5-benzothiazepine (B1259763) derivatives have shown promising inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.gov In a study of twenty new benzothiazepine compounds (BT1-BT20), three derivatives, BT18, BT19, and BT20, displayed significant inhibitory action. nih.gov
These compounds exhibited percentage inhibitions of 64.5%, 57.3%, and 55.8%, respectively, against EGFR tyrosine kinase. nih.gov This level of inhibition highlights their potential as lead molecules for the development of new anticancer agents, particularly for colon and breast cancers. nih.gov Computational studies, including pharmacophore-based modeling, have provided insights into the structural features responsible for this activity, which are consistent with the observed in vitro results. nih.gov
Receptor Binding and Modulation Profiling
Bradykinin (B550075) Receptor Subtype Affinity (B1, B2)
Benzothiazepine moieties have been incorporated into bradykinin analogs to investigate their binding affinity for bradykinin B1 and B2 receptors. nih.govresearchgate.net In one study, a bradykinin analogue where the Pro-Phe dipeptide was replaced by a (3S)[amino]-5-(carbonylmethyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (D-BT) moiety, and a modified version of the potent B2 receptor antagonist HOE 140, were synthesized. nih.gov
These compounds, designated as 3 and 1 (JMV1116) respectively, were found to compete with [³H]bradykinin for binding to the human cloned B2 receptor, yielding Ki values of 13 ± 2 nM and 0.7 ± 0.1 nM, respectively. nih.gov Surprisingly, both compounds acted as full agonists at the bradykinin B2 receptor. nih.govresearchgate.net Further research into benzodiazepine (B76468) derivatives has shown high affinity for the B1 receptor with subnanomolar Ki values and high selectivity over the B2 receptor. nih.gov
Table 3: Bradykinin B2 Receptor Binding Affinity of Benzothiazepine-Containing Analogs
| Compound | Ki (nM) vs. Human Cloned B2 Receptor |
|---|---|
| Analog 1 (JMV1116) | 0.7 ± 0.1 |
| Analog 3 | 13 ± 2 |
Data from in vitro binding assays. nih.gov
Intracellular Ion Channel Modulation (e.g., Ryanodine (B192298) Receptor 2 (RyR2) Channel)
Derivatives of 1,4-benzothiazepine have been investigated for their ability to modulate the ryanodine receptor 2 (RyR2), an intracellular calcium release channel crucial for cardiac muscle function. nih.govacs.org Studies have shown that these compounds can prevent Ca²⁺ leakage through RyR2 channels. nih.govacs.org
The 1,4-benzothiazepine analogue JTV519 (also known as K201) has been shown to stabilize the RyR2 channel by preventing the dissociation of FKBP12.6, a regulatory protein, from the RyR2 complex. oup.comjacc.org This stabilization helps to correct the defective interdomain interaction within the RyR2, which is a key pathogenic mechanism in heart failure. jacc.org Furthermore, some novel 1,4-benzothiazepines have demonstrated dual activity by not only stabilizing RyR2 but also activating the sarco-endoplasmic reticulum Ca²⁺-dependent ATPase 2a (SERCA2a), suggesting their potential as lead compounds for improving cardiac function. nih.govacs.org
Neurotransmitter Receptor Interaction (e.g., AMPA, NMDA Receptors)
Benzothiazepine analogs have been identified as potential modulators of ionotropic glutamate (B1630785) receptors, including α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors. mdpi.comresearchgate.net These receptors are ligand-gated ion channels crucial for fast excitatory neurotransmission in the central nervous system. nih.govmdpi.com Upon binding the neurotransmitter glutamate, AMPA receptors open to allow cation influx, causing a rapid depolarization of the postsynaptic neuron. nih.gov NMDA receptors, which are permeable to calcium, sodium, and potassium, require both glutamate binding and membrane depolarization to relieve a magnesium ion block, leading to a slower, more prolonged excitatory response. nih.govmdpi.com
The interaction of benzothiazepine derivatives with these receptors is a key area of investigation, particularly concerning conditions involving neuronal hyperexcitability and Ca2+ overload, where NMDA and AMPA receptors play a significant role. mdpi.commdpi.com The modulation of these receptors by specific benzothiazepine compounds suggests a potential mechanism for influencing synaptic plasticity and neuronal signaling. mdpi.comresearchgate.net Research into new 4,1-benzothiazepine derivatives, for instance, has focused on their neuroprotective actions in models where Ca2+ dysregulation, often mediated by over-activation of glutamate receptors, is a primary factor. mdpi.com
Intracellular Signaling Pathway Perturbations (e.g., Mitochondrial Na+/Ca2+ Exchanger (NCLX), Ca2+ Homeostasis)
A primary and extensively studied mechanism of action for certain benzothiazepine analogs involves the perturbation of intracellular calcium (Ca2+) homeostasis. mdpi.comnih.gov Mitochondria are central to cellular Ca2+ handling, sequestering and releasing the ion to shape signaling events and maintain cellular bioenergetics. nih.govresearchgate.net A key protein in this process is the mitochondrial Na+/Ca2+ exchanger, now identified at the molecular level as NCLX, which is the principal pathway for Ca2+ efflux from the mitochondrial matrix in neurons. nih.govfrontiersin.org
The benzothiazepine analog CGP37157 is a widely recognized and selective inhibitor of the NCLX. nih.govfrontiersin.orgacs.orgcaymanchem.com By blocking this exchanger, CGP37157 prevents the release of Ca2+ from the mitochondria. nih.govcaymanchem.com In resting neurons, this inhibition leads to an accumulation of Ca2+ inside the mitochondria. nih.gov This modulation of mitochondrial Ca2+ handling is a critical mechanism for neuroprotection in models of neuronal injury that involve disruptions in Ca2+ homeostasis. nih.govfrontiersin.org For example, during excitotoxic insults such as those induced by NMDA, CGP37157 was found to prevent mitochondrial Ca2+ overload and subsequent cell death. nih.gov
The development of analogs to CGP37157, such as ITH12575, aims to refine this activity. nih.gov These compounds can be considered a privileged family of Ca2+ modulators due to their effects on targets that handle intracellular calcium concentrations. mdpi.com
Table 1: Effect of Benzothiazepine Analogs on Mitochondrial Ca2+ Exchange
| Compound | Target | Mechanism | Observed Effect | IC₅₀ | Reference |
|---|---|---|---|---|---|
| CGP37157 | Mitochondrial Na+/Ca2+ Exchanger (NCLX) | Inhibition | Blocks mitochondrial Ca2+ efflux; modulates cytoplasmic Ca2+ homeostasis. | 0.36 µM (isolated mitochondria); 5 µM (in cells) | caymanchem.com |
| ITH12575 (CGP37157 analog) | CALHM1 (Calcium Homeostasis Modulator 1) | Inhibition | Reduces Ca²+ influx through CALHM1. | Low micromolar range | nih.gov |
Other Identified Molecular Targets (e.g., Squalene (B77637) Synthetase, Human Adenosine (B11128) Kinase, Glycogen Synthase Kinase-3β, Human Mitogen-Activated Protein Kinase 1)
Beyond their effects on calcium signaling, benzothiazepine analogs have been identified as interacting with a variety of other molecular targets.
Squalene Synthetase: Certain 4,1-benzothiazepine and structurally related benzoxazine (B1645224) derivatives have been developed as inhibitors of squalene synthase. researchgate.netacs.orggoogle.com This enzyme catalyzes a key step in the cholesterol biosynthesis pathway. acs.org Studies have shown that these compounds can inhibit squalene synthase activity with IC50 values in the low micromolar range, demonstrating their potential to modulate lipid metabolism. acs.orgacs.org
Human Adenosine Kinase (ADK): In silico screening has predicted that some 1,5-benzothiazepine analogs have the potential to inhibit human adenosine kinase. mdpi.comresearchgate.net ADK is a crucial enzyme that regulates the levels of adenosine, a neuromodulator with roles in inflammation, pain, and epilepsy. researchgate.netnih.govnovocib.com Inhibition of ADK is considered a therapeutic strategy for various central nervous system disorders. researchgate.netnih.gov
Glycogen Synthase Kinase-3β (GSK-3β): Benzothiazepine derivatives have been identified as novel inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase involved in numerous cellular processes, including inflammation and gene transcription. mdpi.comnih.govthno.org Kinetic analyses have revealed that certain benzothiazepine analogs act as non-ATP competitive inhibitors, either through substrate competition or allosteric modulation. nih.gov This specificity is notable, as non-ATP competitive inhibitors may offer therapeutic advantages. nih.gov
Human Mitogen-Activated Protein Kinase 1 (MAPK1): The mitogen-activated protein (MAP) kinase signaling cascade is a critical pathway involved in cell proliferation, differentiation, and survival. nih.govnih.govuniprot.org Research on a benzodiazepine peptidomimetic, BZA-5B, which shares structural similarities with the benzothiazepine class, demonstrated an interruption of the MAP kinase activation pathway in transformed cells. nih.gov It was shown to decrease the active forms of enzymes in the signaling cascade, including MAP kinase (also known as ERK). nih.gov Furthermore, in silico predictions for 1,5-benzothiazepine derivatives suggest they have the ability to inhibit human mitogen-activated protein kinase 1 (MAPK1, also known as ERK2). mdpi.com
Table 2: Other Identified Molecular Targets for Benzothiazepine Analogs
| Target Enzyme | Compound Class | Key Findings | Reference |
|---|---|---|---|
| Squalene Synthetase | Benzoxazine/Benzothiazine derivatives | Inhibition of microsomal lipid peroxidation and squalene synthase activity (IC₅₀ of 5–16 μM). | acs.org |
| Human Adenosine Kinase | 1,5-Benzothiazepine analogs | Predicted to inhibit the enzyme based on in silico screening (Pa > 0.7). | mdpi.com |
| Glycogen Synthase Kinase-3β (GSK-3β) | Benzothiazepinone (BTZ) derivatives | Act as non-ATP competitive inhibitors with good specificity; negatively regulate GSK-3β in vivo. | nih.gov |
| Human Mitogen-Activated Protein Kinase 1 (MAPK1/ERK2) | 1,5-Benzothiazepine analogs / Benzodiazepine peptidomimetics | Predicted to inhibit MAPK1; BZA-5B decreases active forms of enzymes in the MAP kinase cascade. | mdpi.comnih.gov |
Preclinical Pharmacological Evaluation of Benzothiazepine Analog 5 in Disease Models
In Vitro Efficacy Assessments in Cellular and Enzymatic Assays
Antimicrobial Spectrum (Antibacterial, Antifungal activity against specific strains)
The antimicrobial properties of novel 1,5-benzothiazepine (B1259763) derivatives have been investigated to determine their efficacy against a range of pathogenic bacteria and fungi. In these studies, a fluorinated compound designated as BT5 demonstrated notable activity. The efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.
The investigations revealed that compound BT5 was particularly effective against the Gram-negative bacterium Escherichia coli, showing an MIC of 0.4 µg/mL. nih.gov It also exhibited potent activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Proteus vulgaris, with an MIC of 0.8 µg/mL for both. nih.gov
In terms of antifungal activity, compound BT5 was active against Aspergillus niger with an MIC of 0.8 µg/mL and against Candida tropicalis with an MIC of 1.6 µg/mL. nih.gov These findings indicate that this benzothiazepine (B8601423) analog possesses a broad spectrum of antimicrobial activity, with its halogenated structure contributing significantly to its potency when compared to some commercial drugs. nih.gov
Table 1: Antimicrobial Activity of Benzothiazepine Analog BT5
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) in µg/mL |
|---|---|---|
| Escherichia coli | Gram-negative Bacteria | 0.4 |
| Staphylococcus aureus | Gram-positive Bacteria | 0.8 |
| Proteus vulgaris | Gram-negative Bacteria | 0.8 |
| Aspergillus niger | Fungus | 0.8 |
| Candida tropicalis | Fungus | 1.6 |
Antidiabetic Activity in Cell-Based Assays (e.g., α-glucosidase inhibition)
α-Glucosidase inhibitors are therapeutic agents that help manage hyperglycemia in type-2 diabetes by delaying carbohydrate digestion and glucose absorption. nih.gov A series of 2,3-dihydro-1,5-benzothiazepine derivatives were synthesized and evaluated for their in vitro inhibitory potential against the α-glucosidase enzyme. nih.govresearchgate.net
The entire series of tested compounds (1B–14B) demonstrated more potent α-glucosidase inhibitory activity than the standard drug, acarbose (B1664774), which has an IC50 value of 37.38 ± 1.37 μM. nih.govresearchgate.net Among the derivatives, compound 2B showed the highest activity with an IC50 of 2.62 ± 0.30 μM. researchgate.net Other analogs, such as 6B and 7B, also produced significant inhibition with IC50 values of 3.63 ± 0.36 μM and 3.96 ± 0.42 μM, respectively. researchgate.net Kinetic studies performed on the most active derivatives confirmed a competitive mode of inhibition. nih.govresearchgate.net These results highlight the potential of the benzothiazepine scaffold in developing new and effective agents for glycemic control. nih.gov
Table 2: α-Glucosidase Inhibitory Activity of Selected Benzothiazepine Analogs
| Compound | IC50 (μM) |
|---|---|
| Analog 2B | 2.62 ± 0.30 |
| Analog 6B | 3.63 ± 0.36 |
| Analog 7B | 3.96 ± 0.42 |
| Acarbose (Standard) | 37.38 ± 1.37 |
Anticancer Cytotoxicity in Human Cancer Cell Lines (e.g., colon, breast, prostate, liver)
The cytotoxic potential of 1,5-benzothiazepine derivatives has been extensively studied against various human cancer cell lines. A study evaluating twenty different benzothiazepine analogs (BT1-BT20) using an MTT assay found that several compounds exhibited promising activity against colon (HT-29), breast (MCF-7), and prostate (DU-145) cancer cells. researchgate.net Notably, compound BT20 was found to be more active than the standard chemotherapeutic agent, methotrexate. researchgate.net
In another study focused on liver and prostate cancer cell lines, a series of 1,5-benzothiazepine derivatives (2a-2j) were assessed for their in vitro cytotoxic activity. nih.gov Compound 2c emerged as the most potent against the liver cancer cell line Hep G-2, with an IC50 of 3.29 ± 0.15 µM, which was superior to the standard drug's IC50 of 4.68 ± 0.17 µM. nih.gov Against the prostate cancer cell line DU-145, compound 2j was the most effective, with an IC50 value of 15.42 ± 0.16 µM, surpassing the standard drug's IC50 of 21.96 ± 0.15 µM. nih.gov Further research on fluorinated 1,5-benzothiazepine derivatives identified compounds 4c, 4d, 4g, and 4h as having good activity, with GI50 values under 10 µg/ml against lung (A549), breast (MCF-7), liver (HEPG2), and prostate (PC-3) cancer cell lines.
Table 3: Cytotoxic Activity of Benzothiazepine Analogs in Human Cancer Cell Lines
| Cell Line | Cancer Type | Compound ID | IC50 / GI50 (µM) |
|---|---|---|---|
| HT-29 | Colon | BT18, BT19, BT20 | Promising Activity |
| MCF-7 | Breast | BT18, BT19, BT20 | Promising Activity |
| DU-145 | Prostate | BT18, BT19, BT20 | Promising Activity |
| DU-145 | Prostate | 2j | 15.42 ± 0.16 |
| Hep G-2 | Liver | 2c | 3.29 ± 0.15 |
| A549, MCF-7, HEPG2, PC-3 | Lung, Breast, Liver, Prostate | 4c, 4d, 4g, 4h | < 10 µg/ml (GI50) |
Anti-inflammatory Response in Cellular Models
The anti-inflammatory potential of benzothiazole (B30560) and benzothiazepine-related structures has been evaluated through their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). A series of benzo[d]thiazole analogs were assessed for their inhibitory effects on COX-1 and COX-2 isozymes. nih.gov Several compounds were identified as weak inhibitors of COX-1 but demonstrated moderate to potent inhibitory effects against the COX-2 isozyme, with IC50 values ranging from 0.28 to 0.77 μM. nih.gov This selectivity for COX-2 is a desirable characteristic for anti-inflammatory agents as it may lead to fewer gastrointestinal side effects.
Furthermore, a series of benzothiazole-based thiazolidinones were investigated for their ability to inhibit lipoxygenase (LOX), another crucial enzyme in inflammatory pathways. nih.gov One compound from this series displayed the highest LOX inhibitory activity, with an IC50 of 13 μM. nih.gov These enzymatic assays indicate that the broader benzothiazole and benzothiazepine chemical class has the potential to modulate inflammatory responses by targeting specific pro-inflammatory enzymes.
Table 4: Anti-inflammatory Activity of Benzothiazole/Benzothiazepine-Related Analogs
| Assay | Target Enzyme | Most Active Compound(s) | IC50 (µM) |
|---|---|---|---|
| Cyclooxygenase Inhibition | COX-2 | Analogs 2c, 2d, 2g, 3d, 3f, 3g | 0.28 - 0.77 |
| Lipoxygenase Inhibition | LOX | Analog #3 | 13 |
Antiviral Activity (e.g., anti-HIV-1 cytopathicity)
The benzothiazepine scaffold and its analogs have been explored for their potential as antiviral agents. nih.govchemrevlett.com Research into related heterocyclic systems has provided evidence of anti-HIV-1 activity. Specifically, a series of 2,3-dihydro-1,2,5-benzothiadiazepine-4(5H)-one 1,1-dioxides, which are structurally related to benzothiazepines, were tested for antiviral efficacy in HIV-1-infected MT-4 cell assays. nih.gov While the initial bicyclic derivatives showed minimal activity, the introduction of a dimethylallyl chain to the core structure resulted in a derivative that was more potent and less cytotoxic. nih.gov
Further studies on pyrrolo[2,1-d] nih.govresearchgate.netresearchgate.netbenzothiadiazepine derivatives, another related class, also demonstrated anti-HIV-1 activity. nih.gov The presence of both a chlorine atom and an unsaturated alkyl chain were identified as important structural features for this activity. nih.gov The most potent compound in this series was a derivative containing a TIBO-related 3,3-dimethylallyl chain. nih.gov These findings suggest that specific modifications to the benzothiazepine-like core can yield compounds with significant anti-HIV-1 cytopathicity.
Antioxidant Potential
Several studies have investigated the in vitro antioxidant capabilities of 1,5-benzothiazepine derivatives through various chemical assays. A series of novel 1,5-benzothiazepin-4-(5H)-one derivatives (8a-8g) were evaluated for their ability to scavenge free radicals and chelate metal ions. researchgate.net
In the metal ion-chelating assay, compounds 8a-8g demonstrated excellent free-radical scavenging activities. researchgate.net The nitric oxide (NO) radical scavenging assay showed that compounds 8f and 8g were particularly potent, with activity greater than that of the well-known antioxidant butylated hydroxytoluene (BHT) at concentrations between 20-100 µg/mL. researchgate.net However, in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the same series of compounds showed only weak to moderate activity, with IC50 values ranging from 136.36 µg/mL to 661.03 µg/mL, compared to an IC50 of 10.87 µg/mL for BHT. researchgate.net This indicates that the antioxidant mechanism of these compounds may be more strongly related to metal chelation and nitric oxide scavenging than to direct DPPH radical quenching. researchgate.net
Table 5: In Vitro Antioxidant Activity of 1,5-Benzothiazepin-4-(5H)-one Derivatives
| Assay | Compound(s) | Result | Comparison to Standard (BHT) |
|---|---|---|---|
| Metal Ion-Chelating | 8a-8g | Excellent activity | - |
| Nitric Oxide Scavenging | 8f, 8g | Potent activity (at 20-100 µg/mL) | More potent |
| DPPH Radical Scavenging | 8a-8g | Weak to moderate activity (IC50: 136-661 µg/mL) | Less potent |
Cardioprotective and Antiarrhythmic Effects
Based on a comprehensive review of available scientific literature, no specific preclinical data pertaining to the cardioprotective and antiarrhythmic effects of a compound explicitly identified as "Benzothiazepine analog 5" have been found. While the broader class of benzothiazepines has been investigated for various cardiovascular activities, including antiarrhythmic and cardioprotective properties, specific research findings for "this compound" in this context are not publicly available.
In Vivo Efficacy in Non-Human Animal Models
Anti-inflammatory Models (e.g., rat paw edema)
There is no specific information available in the reviewed scientific literature regarding the in vivo efficacy of "this compound" in anti-inflammatory models such as the carrageenan-induced rat paw edema model. Although this model is a standard for evaluating potential anti-inflammatory agents, and various benzothiazepine derivatives have been synthesized and assessed for a range of pharmacological activities, specific data for "this compound" in this model could not be retrieved.
Antidiabetic Models (e.g., streptozotocin-induced diabetic Wistar rats)
A thorough search of scientific databases and literature reveals no specific studies on the in vivo antidiabetic efficacy of "this compound" in streptozotocin-induced diabetic Wistar rats. The streptozotocin-induced diabetic rat is a widely used model for screening potential antidiabetic compounds. While some benzothiazepine derivatives have been explored for their potential in managing diabetes by inhibiting mitochondrial sodium-calcium exchange or α-glucosidase, there is no published data specifically detailing the effects of "this compound" in this preclinical model.
Neuroprotective Efficacy in Calcium Overload Models
Research into novel benzothiazepine analogues has demonstrated significant neuroprotective potential in scenarios of neuronal damage exacerbated by calcium overload. google.com A dysregulation in the mitochondrial calcium buffering machinery is a key factor in the pathology of several neurodegenerative diseases. google.com The mitochondrial Na+/Ca2+ exchanger (NCLX) is the primary pathway for calcium efflux from the mitochondria to the cytosol. google.com Consequently, compounds that can block the NCLX have been proposed as potential neuroprotective agents in conditions characterized by excessive intracellular calcium. google.com
In this context, new analogues of the first-in-class NCLX blocker, CGP37157, and its derivative, ITH12575, have been synthesized and evaluated. google.commdpi.com While not explicitly named "this compound," these novel compounds have shown increased neuroprotective activity and improved drug-like properties, such as brain permeability. mdpi.com These analogues have been found to protect against toxic stimuli related to Ca2+ overload in in vitro neuronal models. researchgate.net
The neuroprotective profile of these newer benzothiazepine analogues was assessed in models of oxidative stress, which is closely linked to mitochondrial impairment and neuronal calcium dyshomeostasis. mdpi.com Certain dimethylamino analogues demonstrated a clear tendency to protect against oxidative stress-induced cell death. mdpi.com
Table 1: Neuroprotective Activity of Benzothiazepine Analogues in an In Vitro Model of Oxidative Stress
| Compound | Protection Against Oxidative Stress-Induced Cell Death |
| Dimethylamino analogue 21 | Protective trend observed |
| Dimethylamino analogue 26 | Protective trend observed |
| Dimethylamino analogue 27 | Protective trend observed |
| Dimethylamino analogue 28 | Protective trend observed |
| Pyridothiazepine 38 | Neuroprotective profile observed |
This table is generated based on qualitative descriptions of neuroprotective trends and profiles in the source material.
Antihypertensive and Cerebral Vasodilatory Effects
There are no specific preclinical data available for "this compound" concerning its antihypertensive and cerebral vasodilatory effects. The benzothiazepine class of compounds is known to include calcium channel blockers, which can induce vasodilation and are used in the management of hypertension. nih.gov However, specific in vivo studies detailing the effects of "this compound" on blood pressure and cerebral blood flow have not been identified in the public domain.
Antihyperlipidemic Activity and Bile Acid Transporter Inhibition
A novel series of 1,2-benzothiazepines has been synthesized and evaluated as inhibitors of the apical sodium co-dependent bile acid transporter (ASBT) for the potential treatment of hyperlipidemia. researchgate.net Inhibition of ASBT can lead to increased excretion of bile acids, which in turn stimulates the synthesis of bile acids from cholesterol, thereby lowering cholesterol levels. researchgate.net
Within this series of compounds, a specific analog, identified as Compound 5 , was noted for its activity, although its primary reported activity in one study was the inhibition of acetylcholinesterase (AChE), where it showed the highest inhibition among all the benzothiazepines tested. researchgate.net In a separate patent filing, a compound also designated as Compound 5 is identified as (S)-2-((3-butyl-3-ethyl-5-(4-fluorophenyl)-7-(methylthio)-1,1-dioxido-2,3,4,5-tetrahydro-1,5-benzothiazepin-8-yl)oxy)acetic acid and is claimed as an ASBT inhibitor. google.com Several 1,2-benzothiazepines in this class exhibited low nanomolar in vitro activity as ASBT inhibitors. researchgate.net
Table 2: Investigated Activities of a Benzothiazepine Compound Designated as "Compound 5"
| Investigated Target | Reported Activity | Source |
| Apical Sodium Co-dependent Bile Acid Transporter (ASBT) | Low nanomolar in vitro inhibitory activity (for the series) | researchgate.net |
| Apical Sodium Co-dependent Bile Acid Transporter (ASBT) | Identified as an ASBT inhibitor | google.com |
| Acetylcholinesterase (AChE) | Highest inhibition among all benzothiazepines tested in the series | researchgate.net |
Computational Chemistry and in Silico Approaches for Benzothiazepine Analog 5 Research
Molecular Docking Simulations for Ligand-Target Interaction Prediction and Elucidation
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Benzothiazepine (B8601423) analog 5, docking simulations are crucial for predicting its binding affinity and mode of interaction with specific biological targets.
Research on various benzothiazepine derivatives has demonstrated the utility of this approach. For instance, in studies targeting the tyrosinase enzyme, a key protein in melanin (B1238610) synthesis, docking simulations revealed how different analogs bind within the active site. For a representative analog, interactions often involve hydrogen bonds and π-π stacking with key residues. For example, studies on similar compounds have shown interactions with residues like His85, His263, Phe264, and Arg268. The binding energy, a measure of the affinity between the ligand and the target, is a key output of these simulations. Lower binding energy values typically indicate a more stable and potent interaction. In studies of 1,5-benzothiazepine (B1259763) derivatives as potential Zika virus helicase inhibitors, compounds were identified with binding free energy values ranging from -4.6490 to -4.9291 kcal/mol. These computational predictions help to rationalize the observed biological activities and guide the synthesis of more potent inhibitors.
| Parameter | Value/Description | Reference |
|---|---|---|
| Binding Energy (kcal/mol) | -7.12 | |
| Interacting Residues | His85, His263, Phe264, Arg268 | |
| Key Interactions | Hydrogen Bonding, π-π Stacking |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For Benzothiazepine analog 5 and its related compounds, QSAR studies are instrumental in predicting their efficacy and understanding which molecular properties are key for their activity.
A QSAR model is developed by correlating variations in the biological activity of a series of compounds with changes in their physicochemical properties, which are represented by molecular descriptors. These descriptors can be electronic (e.g., HOMO-LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). In a study on 2,3-dihydro-1,5-benzothiazepines as α-glucosidase inhibitors, a QSAR model was developed that showed a high correlation (r = 0.9553) between the observed biological activity and the chemical descriptors. Such models allow researchers to predict the activity of unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates and reducing the reliance on extensive experimental screening. An acceptable QSAR model generally has a squared correlation coefficient (r²) value greater than 0.6 for the training set.
| Descriptor Type | Example Descriptor | Influence on Activity | Reference |
|---|---|---|---|
| Electronic | HOMO-LUMO Energy Gap | A smaller energy gap can correlate with higher antioxidant activity. | |
| Topological | Kier Molecular Flexibility Index | Relates molecular shape to biological activity. | |
| Hydrophobic | LogP(o/w) | Affects membrane permeability and target interaction. | |
| Steric | Total Hydrophobic van der Waals Surface Area | Influences how the molecule fits into the binding site. |
Molecular Dynamics (MD) Simulations for Protein-Ligand Complex Dynamic Behavior, Stability, and Binding Affinity
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. For this compound, MD simulations are used to assess the stability of its complex with a target protein and to refine binding affinity calculations.
MD simulations track the movements and interactions of every atom in the system over a set period, typically nanoseconds. Key parameters analyzed include the Root Mean Square Deviation (RMSD), which measures the stability of the protein backbone, and the Radius of Gyration (Rg), which indicates the compactness of the protein structure. In a study of a 2,3-dihydro-1,5-benzothiazepine derivative complexed with tyrosinase, RMSD analysis showed that after an initial deviation, the complex stabilized and remained stable for the duration of the 100 ns simulation. The number of hydrogen bonds formed between the ligand and protein over the simulation time is also monitored, as a consistent number of hydrogen bonds suggests a stable interaction. These simulations provide a more realistic representation of the molecular interactions occurring in a biological system.
| Parameter | Observation | Implication | Reference |
|---|---|---|---|
| Simulation Time | 100 ns | Provides a sufficient timeframe to assess complex stability. | |
| RMSD | Stabilized around 1.5 Å after 30 ns | Indicates the stability of the protein-ligand complex. | |
| Radius of Gyration (Rg) | Remained stable | Suggests the protein maintains its compactness upon ligand binding. | |
| Hydrogen Bonds | Average of 2.5 bonds maintained | Shows strong and stable binding between the ligand and protein. |
Pharmacophore-Based Drug Design and Virtual Screening Strategies
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. For this compound, a pharmacophore model can be constructed based on its structure and the structures of other active benzothiazepine derivatives.
This model serves as a 3D query for virtual screening of large compound libraries to identify novel molecules that match the pharmacophore and are therefore likely to be active. The key features in a pharmacophore model for benzothiazepines might include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. By understanding these crucial structural requirements, medicinal chemists can design new analogs with improved potency and selectivity. For example, an updated pharmacophore model for the α5 GABA(A) benzodiazepine (B76468) receptor was developed based on newly synthesized selective ligands, enhancing the ability to design compounds with specific agonist, antagonist, or inverse agonist properties.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties pertinent to research compound optimization
Before a compound can become a viable drug candidate, it must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico tools are widely used to predict these properties early in the drug discovery process, saving time and resources. For this compound, predicting its ADME profile is essential for its optimization as a potential therapeutic agent.
Several computational models are available to predict properties like oral bioavailability, blood-brain barrier penetration, and interaction with metabolic enzymes like cytochrome P450. A key part of this assessment is evaluating compliance with guidelines like Lipinski's Rule of Five, which helps predict the drug-likeness of a molecule. Studies on various benzothiazole (B30560) and benzothiazepine derivatives have shown that these compounds generally exhibit good predicted drug-likeness properties, complying with Lipinski's and Veber's rules, which suggest good intestinal absorption and bioavailability. These in silico predictions help identify potential liabilities, such as poor absorption or rapid metabolism, that can be addressed through chemical modification of the lead compound.
Future Directions and Translational Research Perspectives for Benzothiazepine Analog 5
Optimization Strategies for Enhanced Potency, Selectivity, and Biological Performance
Structure-activity relationship (SAR) studies will be fundamental in guiding these optimization efforts. acs.orgejpmr.com By synthesizing and evaluating a series of derivatives with modifications at various positions of the benzothiazepine (B8601423) core and its substituents, researchers can identify key structural features that govern its interaction with biological targets. For instance, the introduction of different functional groups on the phenyl rings can significantly influence activity. derpharmachemica.com Halogenated phenyl substitutions, for example, have been shown to enhance the biological activity of some benzothiazepine derivatives. mdpi.com
Table 1: Potential Optimization Strategies for Benzothiazepine Analog 5
| Strategy | Rationale | Desired Outcome |
| Substituent Modification | Introduction of various electron-donating or electron-withdrawing groups on the aromatic rings. | Increased potency and target selectivity. |
| Isosteric Replacement | Replacing key functional groups with isosteres to improve pharmacokinetic properties. | Enhanced bioavailability and metabolic stability. |
| Chiral Synthesis | Separation and evaluation of individual enantiomers. | Identification of the more active and less toxic stereoisomer. researchgate.net |
| Scaffold Hopping | Replacing the benzothiazepine core with other privileged scaffolds while retaining key pharmacophoric features. | Discovery of novel analogs with improved drug-like properties. |
These strategies, guided by SAR data, will aim to produce second-generation analogs of this compound with a superior pharmacological profile, paving the way for further preclinical and clinical development.
Exploration of Novel Therapeutic Indications and Undiscovered Molecular Targets
While the initial therapeutic focus of this compound may be defined, its structural features suggest the potential for broader clinical applications. The benzothiazepine nucleus is a constituent of drugs with diverse therapeutic uses, including cardiovascular and central nervous system disorders. derpharmachemica.comejpmr.com
Future research should therefore include systematic screening of this compound against a wide array of biological targets to uncover novel therapeutic opportunities. High-throughput screening (HTS) campaigns against various enzyme and receptor panels can reveal unexpected activities. For instance, recent studies on other benzothiazepine derivatives have shown their potential as α-glucosidase inhibitors for diabetes nih.gov, tyrosinase inhibitors for hyperpigmentation disorders acs.org, and anticancer agents. mdpi.com
Table 2: Potential Novel Therapeutic Indications for this compound
| Therapeutic Area | Potential Molecular Target(s) | Rationale |
| Oncology | Various kinases, apoptosis-related proteins | Benzothiazepine derivatives have demonstrated cytotoxic activity against cancer cell lines. mdpi.com |
| Metabolic Diseases | α-Glucosidase, other metabolic enzymes | Certain analogs have shown promising antidiabetic activity in preclinical models. nih.gov |
| Neurodegenerative Diseases | Cholinesterases, monoamine oxidase | The benzothiazepine scaffold is present in drugs targeting the central nervous system. nih.gov |
| Infectious Diseases | Bacterial or viral enzymes | The heterocyclic nature of the compound makes it a candidate for antimicrobial drug discovery. researchgate.net |
Identifying novel molecular targets for this compound will not only expand its therapeutic potential but also provide deeper insights into its mechanism of action, which is crucial for its clinical translation.
Integration of Advanced Synthetic and Computational Methodologies in Compound Design
The design and synthesis of next-generation analogs of this compound can be significantly accelerated and refined through the integration of modern synthetic and computational techniques.
Advanced Synthetic Methodologies: Green chemistry approaches are becoming increasingly important in drug discovery to create more efficient and environmentally friendly synthetic routes. nih.gov Methodologies such as microwave-assisted synthesis and the use of eco-friendly solvents like polyethylene (B3416737) glycol (PEG-400) can lead to higher yields, shorter reaction times, and reduced waste. mdpi.comresearchgate.net The development of novel catalytic systems can also facilitate the synthesis of complex benzothiazepine derivatives that are not accessible through traditional methods. nih.gov
Computational Methodologies: In silico tools play a pivotal role in modern drug design. Molecular docking studies can predict the binding modes of this compound and its analogs with their biological targets, providing insights for rational drug design. acs.orgnih.gov Quantitative structure-activity relationship (QSAR) studies can establish a mathematical correlation between the chemical structure and biological activity of a series of compounds, enabling the prediction of the potency of novel analogs before their synthesis. nih.gov Molecular dynamics simulations can further elucidate the dynamic interactions between the ligand and its target protein, offering a more comprehensive understanding of the binding mechanism. acs.org
Table 3: Advanced Methodologies in the Development of this compound
| Methodology | Application | Benefit |
| Microwave-Assisted Synthesis | Rapid synthesis of analog libraries. | Reduced reaction times and often improved yields. nih.gov |
| Green Synthesis | Use of environmentally benign solvents and catalysts. | Sustainable and efficient chemical synthesis. mdpi.com |
| Molecular Docking | Prediction of binding poses and interactions with target proteins. | Rational design of more potent and selective inhibitors. nih.gov |
| QSAR | Correlation of structural features with biological activity. | Predictive modeling to guide the synthesis of new analogs. nih.gov |
The synergy between these advanced synthetic and computational methods will undoubtedly streamline the discovery of optimized this compound derivatives with enhanced therapeutic potential.
Development of Robust Preclinical Models for Comprehensive Efficacy Validation
The successful translation of this compound from a promising lead compound to a clinical candidate hinges on its thorough evaluation in relevant preclinical models. The development and utilization of robust and predictive animal models are therefore of paramount importance.
The choice of preclinical model will depend on the intended therapeutic indication for this compound. For example, if its potential as an antidiabetic agent is being explored, streptozotocin-induced diabetic rodent models would be appropriate to assess its in vivo efficacy in lowering blood glucose levels. nih.gov Similarly, for oncology applications, xenograft models using human cancer cell lines implanted in immunocompromised mice would be essential to evaluate its anti-tumor activity.
Table 4: Examples of Preclinical Models for Efficacy Validation
| Therapeutic Area | Preclinical Model | Key Endpoints |
| Diabetes | Streptozotocin-induced diabetic rats | Blood glucose levels, oral glucose tolerance test. nih.gov |
| Cancer | Human tumor xenografts in nude mice | Tumor growth inhibition, survival analysis. |
| Inflammation | Carrageenan-induced paw edema in rats | Reduction in paw volume, inflammatory markers. |
| Hypertension | Spontaneously hypertensive rats | Blood pressure reduction. |
Beyond efficacy, these preclinical models will also be crucial for preliminary pharmacokinetic and toxicological assessments. A comprehensive preclinical data package, generated from well-designed and validated animal models, is a prerequisite for advancing this compound into human clinical trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
